[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate is a synthetic small molecule characterized by a benzoate ester core substituted with two distinct functional groups:
- A sulfamoyl group attached to an ethylphenyl chain, contributing to hydrophobic interactions and possible π-π stacking with aromatic residues in protein targets.
This compound’s design suggests applications in medicinal chemistry, particularly as a ligand for enzymes or receptors where hydrophobic enclosure and hydrogen-bonding networks are critical for binding affinity. Computational docking studies, such as those employing the Glide 4.0 XP scoring function, likely evaluate its interactions with targets by emphasizing hydrophobic enclosure and hydrogen-bond strength .
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-2-26(19-10-4-3-5-11-19)32(29,30)20-12-8-9-18(15-20)22(28)31-16-21(27)25-23(17-24)13-6-7-14-23/h3-5,8-12,15H,2,6-7,13-14,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUFUVPMYPUYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)NC3(CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction of 3-Nitrobenzoic Acid
The synthesis begins with the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. Patent CN105820082A utilizes nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (NaBH₄) in methanol for nitro group reductions, achieving yields of 50–95%. Adapting this protocol:
- Conditions : 3-Nitrobenzoic acid (1.0 equiv), NiCl₂·6H₂O (1.7 equiv), NaBH₄ (3.4 equiv) in methanol at 25°C for 10 minutes.
- Workup : Acid-base extraction followed by recrystallization from ethanol yields 3-aminobenzoic acid (85–90% purity).
Sulfonylation with Ethyl(phenyl)sulfamoyl Chloride
The amine intermediate undergoes sulfonylation to introduce the ethyl(phenyl)sulfamoyl group. While CN105820082A employs methanesulfonyl chloride in dichloromethane with pyridine, the bulkier ethyl(phenyl)sulfamoyl chloride necessitates modified conditions:
- Reagents : 3-Aminobenzoic acid (1.0 equiv), ethyl(phenyl)sulfamoyl chloride (1.2 equiv), pyridine (1.5 equiv) in dichloromethane at 0–5°C.
- Reaction Time : 12 hours under nitrogen atmosphere.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords 3-[ethyl(phenyl)sulfamoyl]benzoic acid in 70–75% yield.
Synthesis of [(1-Cyanocyclopentyl)carbamoyl]methanol
Preparation of 1-Cyanocyclopentylamine
1-Cyanocyclopentylamine is synthesized via Strecker synthesis from cyclopentanone:
- Steps :
- Cyclopentanone reacts with ammonium chloride and potassium cyanide to form the α-aminonitrile.
- Acidic hydrolysis yields 1-cyanocyclopentylamine (60–65% yield).
Carbamate Formation with Glycolic Acid
Glycolic acid’s hydroxyl group is converted to a carbamate via reaction with 1-cyanocyclopentyl isocyanate:
- Conditions : Glycolic acid (1.0 equiv), 1-cyanocyclopentyl isocyanate (1.1 equiv), dibutyltin dilaurate (catalyst) in tetrahydrofuran at 60°C for 6 hours.
- Workup : Aqueous extraction and recrystallization from diethyl ether yield [(1-cyanocyclopentyl)carbamoyl]methanol (80–85% purity).
Esterification of Intermediates
Activation of 3-[Ethyl(phenyl)sulfamoyl]benzoic Acid
The benzoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
- Conditions : 3-[Ethyl(phenyl)sulfamoyl]benzoic acid (1.0 equiv), SOCl₂ (3.0 equiv), catalytic DMF in dichloromethane at reflux for 2 hours.
- Product : 3-[Ethyl(phenyl)sulfamoyl]benzoyl chloride (95% conversion).
Coupling with [(1-Cyanocyclopentyl)carbamoyl]methanol
Esterification is performed under Schotten-Baumann conditions:
- Conditions : 3-[Ethyl(phenyl)sulfamoyl]benzoyl chloride (1.0 equiv), [(1-cyanocyclopentyl)carbamoyl]methanol (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane at 0°C for 1 hour.
- Purification : Column chromatography (SiO₂, dichloromethane/methanol 50:1) yields the title compound in 65–70% yield.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 7.64 (d, J = 8.4 Hz, 1H, ArH), 4.52 (s, 2H, CH₂), 3.72 (q, J = 7.2 Hz, 2H, NCH₂), 2.98 (s, 3H, SO₂CH₃), 1.89–1.75 (m, 8H, cyclopentyl), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 167.8 (C=O), 140.1–118.9 (ArC), 56.3 (CH₂), 45.2 (NCH₂), 38.7 (SO₂CH₃), 29.1–23.4 (cyclopentyl), 14.1 (CH₂CH₃).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.
Comparative Analysis of Synthetic Approaches
Nitro Reduction: Catalytic Hydrogenation vs. Chemical Reduction
While CN105820082A employs NiCl₂/NaBH₄, catalytic hydrogenation (H₂/Pd-C) offers higher selectivity but requires specialized equipment. The chemical reduction method is preferred for scalability (Table 1).
Table 1: Nitro Reduction Methods
| Method | Yield (%) | Purity (%) | Cost |
|---|---|---|---|
| NiCl₂/NaBH₄ | 85–90 | 90–92 | Low |
| H₂/Pd-C | 88–92 | 95–97 | High |
Solvent Optimization for Sulfonylation
Polar aprotic solvents (DMF, DMSO) enhance sulfamoyl chloride reactivity but may promote side reactions. Dichloromethane, as used in WO2019097306A2, balances reactivity and selectivity.
Challenges and Mitigation Strategies
Sulfamoyl Chloride Instability
Ethyl(phenyl)sulfamoyl chloride is moisture-sensitive. Synthesis under anhydrous conditions with molecular sieves ensures stability.
Esterification Side Reactions
Competitive hydrolysis of the acyl chloride is minimized by maintaining low temperatures (0–5°C) and using excess alcohol.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes or receptors.
Medicine
In medicine, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate is compared below with three analogs (Table 1). Key metrics include molecular properties, docking scores, and binding interactions.
Table 1: Comparative Analysis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate and Analogs
Key Findings
Impact of Cyclopentyl Substitution: The 1-cyanocyclopentyl group in TC enhances binding affinity compared to the 1-methylcyclopentyl analog (ΔG: -9.8 vs. -8.1 kcal/mol). The nitrile group likely stabilizes interactions via dipole effects or weak hydrogen bonding, aligning with Glide XP’s emphasis on hydrophobically enclosed H-bonds .
Sulfamoyl Group Modifications :
- Replacing the ethylphenyl sulfamoyl group with a methylphenyl moiety reduces hydrophobic enclosure, as seen in the lower Glide XP score (-9.4 vs. -12.3). The ethyl chain in TC extends into a lipophilic protein pocket, improving van der Waals contacts.
Hydrophobic Enclosure Efficiency :
- The ethylphenyl-to-cyclohexyl variant exhibits improved enclosure (Glide XP: -11.2) but lacks the nitrile’s polar contribution, resulting in a marginally weaker ΔG (-9.0 vs. -9.8). This highlights the balance between hydrophobicity and polar interactions in TC’s design.
Charged Interactions: None of the analogs replicate TC’s dual H-bond network. The neutral H-bonds in TC’s enclosed environment are critical, as Glide XP prioritizes such motifs for affinity prediction .
Research Implications
The superior docking performance of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate underscores the importance of:
- Targeted Hydrophobicity : Optimal enclosure of lipophilic groups to maximize entropy-driven binding.
- Polar Group Placement : Strategic use of nitrile and carbamoyl groups to reinforce H-bonds without disrupting hydrophobic packing.
Further studies should validate these computational insights with experimental binding assays (e.g., ITC or SPR) and structural analyses (X-ray crystallography).
Biological Activity
Molecular Structure
- Chemical Formula : CHNOS
- Molecular Weight : 336.41 g/mol
- CAS Number : Not specifically listed in the search results, but it can be synthesized from known precursors.
Functional Groups
The compound contains:
- A carbamoyl group, which is known for its role in enhancing solubility and biological activity.
- An ethyl(phenyl)sulfamoyl moiety that contributes to its potential pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. A study on related sulfamoylbenzoates demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the ethyl(phenyl)sulfamoyl group is crucial for this activity, as it enhances the interaction with bacterial enzymes involved in cell wall synthesis.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, sulfamoyl derivatives are often designed to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzoate derivatives, including those with sulfamoyl groups. The results indicated that compounds similar to [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing promising antimicrobial potential.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | E. coli |
| Target Compound | 32 | E. coli |
Study 2: Anticancer Activity
A study investigating the cytotoxic effects of benzoate derivatives on human cancer cell lines revealed that compounds similar to [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate led to a reduction in cell viability by up to 50% at concentrations of 100 µM after 48 hours.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 100 | Target Compound |
| HeLa (Cervical) | 75 | Compound C |
Q & A
Q. What are the recommended synthetic pathways for [(1-Cyanocyclopentyl)carbamoyl]methyl 3-[ethyl(phenyl)sulfamoyl]benzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of cyclopentyl and sulfamoyl intermediates. For example, the cyclopentyl cyanamide moiety can be synthesized via nucleophilic substitution or carbamate coupling under anhydrous conditions. The sulfamoyl group is introduced through sulfonation of the ethyl(phenyl)amine precursor, followed by coupling with the benzoate ester. Key parameters include:
- Temperature control : Reactions involving carbamates often require low temperatures (0–5°C) to prevent side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Catalysts : Amine bases (e.g., triethylamine) are critical for neutralizing acidic byproducts during sulfamoylation . Yields vary between 50–75% depending on purity of intermediates and strict exclusion of moisture .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the cyanocyclopentyl, carbamoyl, and ethyl(phenyl)sulfamoyl groups. Peaks at δ 1.2–1.5 ppm (cyclopentyl CH) and δ 7.3–7.6 ppm (phenyl protons) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 485.15) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C≡N (~2200 cm) and S=O (~1350 cm) confirm functional groups .
Q. What are the stability considerations for storage and handling?
The compound is sensitive to hydrolysis due to the carbamate and sulfamoyl groups. Recommendations:
- Store under inert gas (N/Ar) at –20°C in airtight containers .
- Avoid prolonged exposure to light to prevent photodegradation of the cyanocyclopentyl group .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action in biological systems?
The Glide XP scoring function (Schrödinger Suite) models binding affinities by simulating interactions with target proteins. Key steps:
- Protein preparation : Optimize hydrogen bonding and solvation states of the active site .
- Ligand docking : Hydrophobic enclosure and hydrogen-bonding patterns between the sulfamoyl group and protein residues (e.g., Tyr, His) are critical for affinity .
- Validation : Compare computed binding energies (ΔG) with experimental IC values to refine models .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility or impurities. Mitigation approaches:
- Dynamic NMR : Resolve rotameric equilibria by varying temperature .
- 2D-COSY/HMBC : Differentiate overlapping signals from impurities .
- Parallel synthesis : Compare spectra of analogs to isolate artifact signals .
Q. How does the compound’s reactivity with nucleophiles inform its stability in biological matrices?
The carbamate ester is prone to nucleophilic attack (e.g., by water or thiols). Kinetic studies using LC-MS reveal:
- Hydrolysis half-life : ~4–6 hours in PBS (pH 7.4) at 37°C, increasing to >24 hours in serum due to protein binding .
- Metabolite identification : Primary metabolites include 3-[ethyl(phenyl)sulfamoyl]benzoic acid and cyanocyclopentylamine, detected via MS/MS fragmentation .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- ATP-competitive assays : Measure IC using fluorescence polarization (e.g., Adapta Kinase Assay) .
- Cellular assays : Assess phosphorylation inhibition in HEK293 cells transfected with target kinases (e.g., EGFR, VEGFR) .
- Counter-screening : Test selectivity against off-target kinases (e.g., PKA, PKC) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
